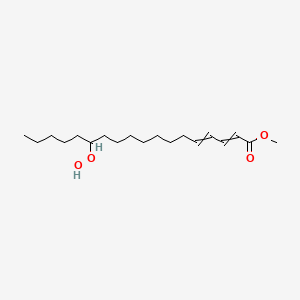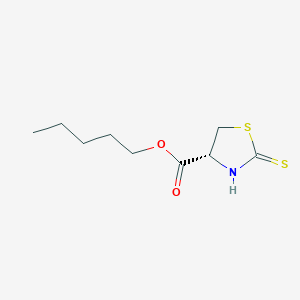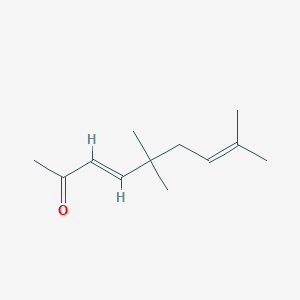![molecular formula C27H34O6 B14280230 2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid CAS No. 141753-66-4](/img/structure/B14280230.png)
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid is an organic compound with the molecular formula C27H34O6 This compound is characterized by its complex structure, which includes a benzoyl group substituted with a carboxyethyl and a decyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid typically involves multiple steps, starting from simpler aromatic compounds One common method involves the Friedel-Crafts acylation reaction, where a benzoyl chloride derivative reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzoyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystal elastomers.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid involves its interaction with specific molecular targets. The carboxyethyl group can participate in hydrogen bonding and electrostatic interactions, while the decyloxy group can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Decyloxy)benzoic acid: Similar structure but lacks the carboxyethyl group.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid is unique due to the presence of both carboxyethyl and decyloxy groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
141753-66-4 |
|---|---|
Fórmula molecular |
C27H34O6 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
2-[3-(2-carboxyethyl)-4-decoxybenzoyl]benzoic acid |
InChI |
InChI=1S/C27H34O6/c1-2-3-4-5-6-7-8-11-18-33-24-16-14-21(19-20(24)15-17-25(28)29)26(30)22-12-9-10-13-23(22)27(31)32/h9-10,12-14,16,19H,2-8,11,15,17-18H2,1H3,(H,28,29)(H,31,32) |
Clave InChI |
YYSGGGGRFAHYFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


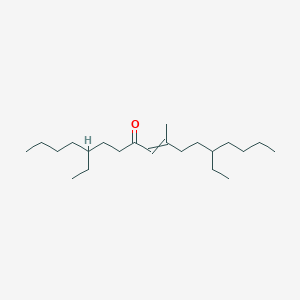
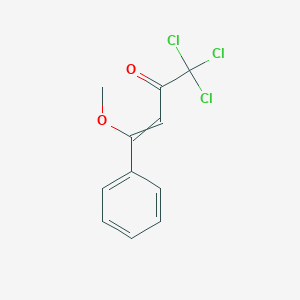

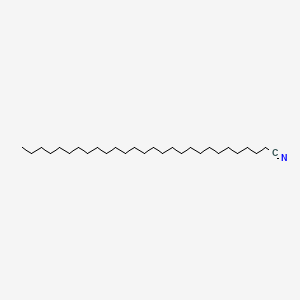
![Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-](/img/structure/B14280170.png)


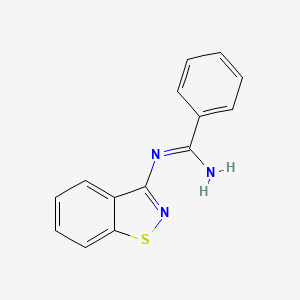
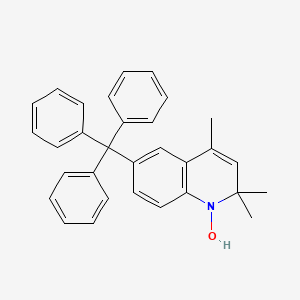
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
